molecular formula C19H17FN2O4 B2854172 Methyl 4-[(3,5-dimethoxyphenyl)amino]-8-fluoroquinoline-2-carboxylate CAS No. 1206989-11-8

Methyl 4-[(3,5-dimethoxyphenyl)amino]-8-fluoroquinoline-2-carboxylate

Cat. No.: B2854172
CAS No.: 1206989-11-8
M. Wt: 356.353
InChI Key: UXEBTRHWBYQCBI-UHFFFAOYSA-N
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Description

Methyl 4-[(3,5-dimethoxyphenyl)amino]-8-fluoroquinoline-2-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(3,5-dimethoxyphenyl)amino]-8-fluoroquinoline-2-carboxylate typically involves multi-step organic reactionsThe final step involves the acylation of the pyrimidine derivative with 2-fluoroaniline under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes the use of efficient catalysts, high-yielding reaction conditions, and cost-effective reagents. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(3,5-dimethoxyphenyl)amino]-8-fluoroquinoline-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups at specific positions on the molecule.

Scientific Research Applications

Methyl 4-[(3,5-dimethoxyphenyl)amino]-8-fluoroquinoline-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 4-[(3,5-dimethoxyphenyl)amino]-8-fluoroquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    7-benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine: A structurally similar compound with different substituents.

    2,4-dichloro-5,6,7,8-tetrahydro-7-(phenylmethyl)pyrido[3,4-d]pyrimidine: Another related compound with distinct chemical properties.

Uniqueness

The uniqueness of Methyl 4-[(3,5-dimethoxyphenyl)amino]-8-fluoroquinoline-2-carboxylate lies in its specific combination of functional groups and its potential biological activities. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

methyl 4-(3,5-dimethoxyanilino)-8-fluoroquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O4/c1-24-12-7-11(8-13(9-12)25-2)21-16-10-17(19(23)26-3)22-18-14(16)5-4-6-15(18)20/h4-10H,1-3H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXEBTRHWBYQCBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC2=CC(=NC3=C2C=CC=C3F)C(=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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